1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene
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Overview
Description
1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene is an organic compound characterized by the presence of a bromomethyl group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-cyclopropoxy-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, forming the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions. The presence of the bromomethyl group allows for potential alkylation reactions with nucleophilic sites in proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-(Bromomethyl)-4-cyclopropoxybenzene:
1-(Bromomethyl)-2-fluoro-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene is unique due to the combination of the bromomethyl, cyclopropoxy, and fluorine substituents. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H10BrFO |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-(bromomethyl)-4-cyclopropyloxy-2-fluorobenzene |
InChI |
InChI=1S/C10H10BrFO/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
OJCPHWLJQNQULE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)CBr)F |
Origin of Product |
United States |
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